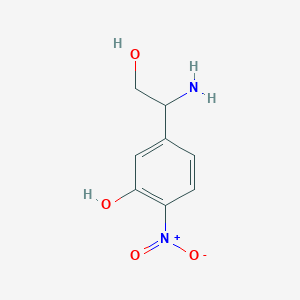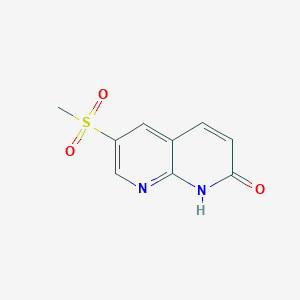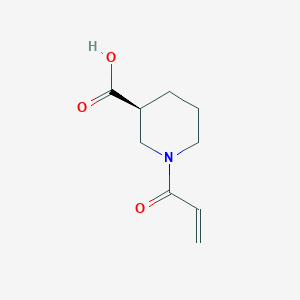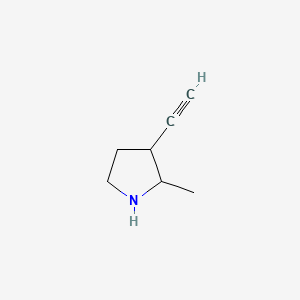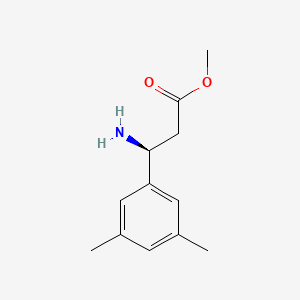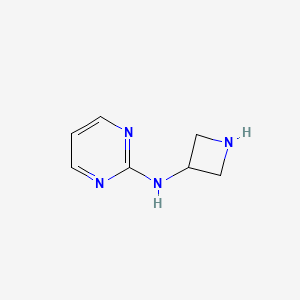
N-(azetidin-3-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(azetidin-3-yl)pyrimidin-2-amine: is a heterocyclic compound that features both azetidine and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the coupling of an amine with a halogenated pyrimidine using a palladium catalyst.
Nucleophilic Substitution: Another route involves the nucleophilic substitution of a halogenated pyrimidine with azetidine under basic conditions.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(azetidin-3-yl)pyrimidin-2-amine can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Hydrogenated derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(azetidin-3-yl)pyrimidin-2-amine serves as a versatile building block in organic synthesis, enabling the construction of more complex heterocyclic systems .
Biology and Medicine: This compound has shown potential as a partial agonist for histamine H3 receptors, which are involved in the regulation of neurotransmitter release in the central nervous system. This makes it a promising candidate for the development of drugs targeting neurological disorders .
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of various therapeutic agents .
Mecanismo De Acción
N-(azetidin-3-yl)pyrimidin-2-amine exerts its effects primarily through its interaction with histamine H3 receptors. As a partial agonist, it binds to these receptors and modulates the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine. This modulation affects various physiological processes, including sleep-wake regulation, cognition, and food intake .
Comparación Con Compuestos Similares
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: This compound is also a partial agonist for histamine H3 receptors and shares a similar structure with N-(azetidin-3-yl)pyrimidin-2-amine.
N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine: This compound is used in various biological applications and has a similar pyrimidine core.
Uniqueness: this compound is unique due to its specific combination of azetidine and pyrimidine moieties, which confer distinct pharmacological properties, particularly its partial agonist activity at histamine H3 receptors .
Propiedades
Fórmula molecular |
C7H10N4 |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
N-(azetidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4/c1-2-9-7(10-3-1)11-6-4-8-5-6/h1-3,6,8H,4-5H2,(H,9,10,11) |
Clave InChI |
GBPZECRPLNUWDE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)NC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
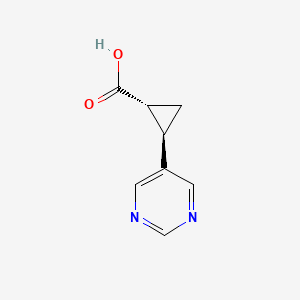
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride](/img/structure/B13560724.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)


